trans-2-Penten-1-ol, also known as pent-2-en-1-ol, is an organic compound with the molecular formula . It is classified as an unsaturated alcohol due to the presence of a double bond between the second and third carbon atoms in its structure. This compound exhibits geometric isomerism, existing in two forms: (E)-trans-2-penten-1-ol and (Z)-trans-2-penten-1-ol. It is a volatile compound found in various natural sources, including plants and foods, contributing to their aroma and flavor profiles .
The compound has been identified in several species, including Euonymus fortunei, Morus alba, and Olea europaea, indicating its significance in both ecological and culinary contexts.
trans-2-Penten-1-ol can be synthesized through multiple methods. One common approach involves the reduction of 2-pentenal using reducing agents such as sodium borohydride or lithium aluminum hydride. This reaction typically occurs in inert solvents like tetrahydrofuran or diethyl ether under controlled temperature conditions .
Another industrial method for producing trans-2-penten-1-ol involves the hydroformylation of butadiene, which introduces a formyl group to form 2-pentenal. This intermediate is subsequently reduced using hydrogen gas in the presence of a palladium on carbon catalyst .
The synthesis of trans-2-penten-1-ol can be summarized as follows:
The molecular structure of trans-2-penten-1-ol features a hydroxyl group (-OH) attached to a five-carbon chain with a double bond between the second and third carbons. The structural formula can be represented as follows:
trans-2-Penten-1-ol is involved in various chemical reactions:
For oxidation:
For reduction:
For substitution:
As a primary allylic alcohol, trans-2-penten-1-ol participates in biochemical pathways that involve its conversion into other functional compounds within living organisms. Its volatility allows it to serve as a flavoring agent and aroma compound in various plants .
The compound's presence has been noted in culinary applications, contributing to the sensory properties of foods such as cooked mussels and olive oil .
trans-2-Penten-1-ol is characterized by:
Key chemical properties include:
These properties make it suitable for various applications in food science and fragrance industries .
trans-2-Penten-1-ol finds several scientific uses:
Its role in enhancing flavors and aromas makes it significant not only in culinary applications but also in industrial fragrance formulations .
trans-2-Penten-1-ol originates primarily through the lipoxygenase (LOX) pathway, a conserved enzymatic mechanism in plants for oxidizing polyunsaturated fatty acids (PUFAs). This pathway begins when mechanical disruption of plant tissues (e.g., olive crushing) releases linolenic acid (C18:3) from membrane lipids. The enzyme lipoxygenase (LOX-13) catalyzes the dioxygenation of linolenic acid at carbon-13, forming 13(S)-hydroperoxy-9,11,15-octadecatrienoic acid (13-HPOT). Unlike its C6-aldehyde-forming counterpart, this hydroperoxide undergoes homolytic cleavage mediated by a specialized divergent LOX enzyme, bypassing hydroperoxide lyase (HPL). The cleavage generates an unstable 1,3-pentene allylic radical, which reacts with hydroxyl radicals to yield trans-2-pentenal. This aldehyde is subsequently reduced by alcohol dehydrogenase (ADH) to yield trans-2-penten-1-ol [3] [7].
The reaction efficiency depends on several enzymatic factors:
Table 1: Enzymatic Factors Influencing trans-2-Penten-1-ol Biosynthesis
Enzyme | Substrate | Product | Cofactor | Impact on C5 Yield |
---|---|---|---|---|
13-LOX | Linolenic acid | 13-HPOT | O₂ | High (+85%) |
Divergent LOX | 13-HPOT | trans-2-Pentenal | None | Direct precursor |
ADH | trans-2-Pentenal | trans-2-Penten-1-ol | NADPH | Rate-limiting |
Hydroperoxide Lyase | 13-HPOT | C6 Aldehydes | None | Competitive (-40%) |
Picual olive cultivars exhibit 30% lower LOX activity than Arbequina, directly reducing trans-2-penten-1-ol synthesis by 22–25% during oil extraction [7]. Malaxation time further modulates this; extending processing to 50 minutes increases C5 alcohol yield by 18% due to prolonged enzyme-substrate interaction [3].
trans-2-Penten-1-ol is a key odorant in high-quality extra virgin olive oil (EVOO), contributing green, fruity, and pungent notes. Its sensory impact arises from a low odor threshold (45 μg/kg) and synergistic interactions with C6 compounds like hexanal and (E)-2-hexenal. In EVOO, concentrations range from 50–800 μg/kg, varying by cultivar, agronomy, and processing [3]:
Table 2: trans-2-Penten-1-ol Distribution in Olive Oils by Cultivar
Cultivar | Concentration (μg/kg) | Sensory Descriptor | Total C5 Volatiles (%) |
---|---|---|---|
Arbequina | 720 ± 85 | Green apple | 12.4% |
Picual | 310 ± 45 | Herbaceous | 6.1% |
Koroneiki | 580 ± 62 | Fruity | 9.7% |
Chetoui | 410 ± 58 | Bitter | 7.3% |
Geographical origin further influences profiles; Tunisian EVOOs contain 1.8× more trans-2-penten-1-ol than Spanish counterparts due to warmer climates accelerating LOX kinetics [3]. During storage, this alcohol declines by 60% after 12 months, correlating with rancidity onset (r = -0.91, p<0.01). Consequently, it serves as a freshness indicator and quality marker for early harvest EVOOs [7].
Microbial biosynthesis of trans-2-penten-1-ol occurs via secondary metabolism in fermented foods, where microorganisms convert lipids or amino acids into volatile precursors. In cucumber brines, lactic acid bacteria (LAB) (e.g., Lactobacillus plantarum) and yeasts (e.g., Pichia fermentans) drive its formation through three pathways [5]:
In fermented cucumbers, trans-2-penten-1-ol concentrations peak at 8.2 mg/kg during the active fermentation phase (days 5–7), driven by L. plantarum dominance. Alkaline fermentation by Bacillus subtilis in African fermented legumes yields higher levels (12.4 mg/kg) due to proteolytic generation of leucine-derived precursors [5] [8].
Table 3: Microbial Species and Metabolic Routes for trans-2-Penten-1-ol Synthesis
Microorganism | Food Matrix | Primary Pathway | Optimal Conditions | Yield (mg/kg) |
---|---|---|---|---|
Lactobacillus plantarum | Cucumber brine | Lipolysis | pH 3.8, 21°C, 5 days | 8.2 |
Pichia fermentans | Cashew apple juice | Carbohydrate | 28°C, aerobic, 7 days | 3.5 |
Bacillus subtilis | African locust bean | Proteolysis | pH 8.2, 37°C, 48 hours | 12.4 |
Leuconostoc mesenteroides | Kimchi | Amino acid | pH 4.2, 15°C, 14 days | 1.9 |
Microbial succession critically modulates yields; Bacillus spp. dominance in alkaline fermentations elevates trans-2-penten-1-ol by 150% compared to LAB-driven processes. Salt concentration (≤5% NaCl) and temperature (15–30°C) further optimize microbial activity for enhanced production [8].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7